Cas no 837376-36-0 ((R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide)

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide structure
837376-36-0 structure
Product Name:(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
Numero CAS:837376-36-0
MF:C22H32BrNO
MW:406.399585723877
MDL:MFCD23135876
CID:68900
PubChem ID:16226307
Update Time:2025-05-24

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
    • 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrobromide
    • 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol,hydrobromide
    • 2-[3-[BIS(1-METHYLETHYL)AMINO]-1-PHENYLPROPYL]-4-METHYLPHENOL HYDROBROMIDE [(±)TOLTERODINE HYDROBROMIDE]
    • 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-phenol hydrobromide
    • N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine hydrobromide
    • N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrobromide
    • Tolterodinehydrobromide
    • Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrobromide (9CI)
    • 2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol hydrobromide
    • Racemic tolterodine hydrobromide
    • 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide
    • 837376-36-0
    • DTXSID30585330
    • AKOS016008269
    • SCHEMBL1260827
    • 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol--hydrogen bromide (1/1)
    • AMY8931
    • Tolterodine hydrobromide
    • 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrobromide [(Tolterodine hydrobromide]
    • Tolterodine HydrobroMide RaceMate
    • N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-amine hydrobromide racemate
    • MDL: MFCD23135876
    • Inchi: 1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H
    • Chiave InChI: ZMIOHGDJVPQTCH-UHFFFAOYSA-N
    • Sorrisi: Br.OC1C(C(CCN(C(C)C)C(C)C)C2C=CC=CC=2)=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 405.16700
  • Massa monoisotopica: 405.16673g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 7
  • Complessità: 340
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.5Ų

Proprietà sperimentali

  • Punto di ebollizione: 473°C at 760 mmHg
  • Punto di infiammabilità: 239.9°C
  • PSA: 23.47000
  • LogP: 6.29950

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Dati doganali

  • CODICE SA:2922299090
  • Dati doganali:

    Codice doganale cinese:

    2922299090

    Panoramica:

    2922299090. Altri gruppi amminici (naftolo\fenolo)ed eteri\esteri [compresi i loro sali, eccetto quelli contenenti più di un gruppo contenente ossigeno]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Riassunto:

    292229090. altri ammino-naftoli e altri ammino-fenoli, diversi da quelli contenenti più di un tipo di funzione ossigenata, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019118333-1g
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0 95%
1g
$364.56 2023-08-31
TRC
R075995-25mg
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0
25mg
$ 220.00 2022-09-27
TRC
R075995-50mg
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0
50mg
$ 355.00 2022-09-27
TRC
R075995-100mg
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0
100mg
$ 570.00 2022-09-27
Chemenu
CM280749-1g
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0 95%
1g
$430 2022-09-27
Matrix Scientific
097115-250mg
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide, 95+%
837376-36-0 95+%
250mg
$439.00 2023-09-11
Matrix Scientific
097115-1g
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide, 95+%
837376-36-0 95+%
1g
$975.00 2023-09-11
Crysdot LLC
CD12026637-1g
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0 95+%
1g
$455 2024-07-24
A2B Chem LLC
AC23688-100mg
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0
100mg
$286.00 2023-12-30
A2B Chem LLC
AC23688-500mg
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
837376-36-0
500mg
$756.00 2023-12-30

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Riferimento
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Riferimento
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Methanol ;  8 h, rt
2.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Riferimento
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, rt
3.1 Solvents: Methanol ;  8 h, rt
4.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Riferimento
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Riferimento
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Chloroform ;  rt → 10 °C
1.2 2 h, < 10 °C; 1 h, < 0 °C
2.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Riferimento
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, rt
2.1 Solvents: Methanol ;  8 h, rt
3.1 Reagents: Bromine Solvents: Ethanol ,  Acetic acid ;  5 h, rt
Riferimento
Design, Synthesis, and Molecular Modeling of Asymmetric Tolterodine Derivatives as Anticancer Agents
Dakarapu, Veera venkatarao ; et al, Journal of Heterocyclic Chemistry, 2018, 55(9), 2157-2167

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 1 h, < 10 °C
1.2 Reagents: Boron trifluoride etherate ;  < 10 °C; 1 h, < 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
2.1 Reagents: Pyridine Solvents: Chloroform ;  rt → 10 °C
2.2 2 h, < 10 °C; 1 h, < 0 °C
3.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Riferimento
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 60 - 70 °C; 70 °C → rt
1.2 rt; 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 1 h, < 10 °C
2.2 Reagents: Boron trifluoride etherate ;  < 10 °C; 1 h, < 30 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
3.1 Reagents: Pyridine Solvents: Chloroform ;  rt → 10 °C
3.2 2 h, < 10 °C; 1 h, < 0 °C
4.1 Solvents: Acetonitrile ;  6 h, 100 - 110 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
5.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  rt → 100 °C; 10 h, 100 °C
Riferimento
Synthesis of 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol (2R,3R)-2,3-dihydroxybutanedioate (tolterodine L-tartrate)
Zhang, Xiao-hua; et al, Zhongguo Xinyao Zazhi, 2007, 16(22), 1895-1897

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Raw materials

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide Preparation Products

Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.